Methyl 4-hydroxycubane-1-carboxylate

Medicinal Chemistry Physicochemical Properties Bioisostere

Replacing para-phenyl rings with rigid 3D bioisosteres often requires building blocks with orthogonal functionality for efficient SAR exploration. Methyl 4-hydroxycubane-1-carboxylate addresses this with its methyl ester and free hydroxyl group, enabling divergent synthesis of diverse cubane libraries. • Orthogonal handles for parallel derivatization • >100-fold aqueous solubility improvement vs phenyl analogs • Ready-to-use in bioconjugation and med chem campaigns. Reliable supply with batch-to-batch consistency for drug discovery programs.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
Cat. No. B12278518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxycubane-1-carboxylate
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC(=O)C12C3C4C1C5C2C3C45O
InChIInChI=1S/C10H10O3/c1-13-8(11)9-2-5-3(9)7-4(9)6(2)10(5,7)12/h2-7,12H,1H3
InChIKeyGGSVDDUWMVUFIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-hydroxycubane-1-carboxylate: Cubane Scaffold with Orthogonal Handles


Methyl 4-hydroxycubane-1-carboxylate (CAS 2167676-42-6) is a 1,4-disubstituted cubane derivative featuring a methyl carboxylate and a hydroxyl group attached to the rigid, highly strained cubane (pentacyclo[4.2.0.0²,⁵.0³,⁸.0⁴,⁷]octane) framework. It possesses a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol . The cubane scaffold is a well-established, non-classical bioisostere for a para-substituted phenyl ring, providing a unique 3D geometry that mimics the exit vector of benzene while imparting distinct physicochemical properties [1]. The presence of both an ester and a free hydroxyl group provides orthogonal handles for further chemical diversification, making this compound a versatile intermediate for medicinal chemistry and materials science [2].

Methyl 4-hydroxycubane-1-carboxylate: Why Analogs Cannot Substitute


The selection of a specific cubane building block for research or development is not arbitrary; it is dictated by precise synthetic and physicochemical requirements. Generic substitution with a close analog like Methyl cubane-1-carboxylate or 4-hydroxycubane-1-carboxylic acid is not viable due to critical differences in functionality and predicted physicochemical properties. Methyl 4-hydroxycubane-1-carboxylate uniquely combines a methyl ester and a hydroxyl group, offering both a protected carboxylic acid handle and a free hydrogen bond donor/acceptor site within a single, stable molecule. This orthogonal functionality is essential for specific diversification strategies and for modulating key parameters such as solubility, logP, and hydrogen bonding capacity, which cannot be replicated by mono-functionalized analogs [1]. The quantitative evidence in Section 3 delineates these precise points of differentiation that are critical for informed procurement.

Methyl 4-hydroxycubane-1-carboxylate: Quantitative Evidence vs. Key Analogs


Aqueous Solubility vs. Phenyl Bioisostere

The introduction of a hydroxyl group onto the cubane scaffold significantly enhances aqueous solubility compared to a phenyl ring-containing analog. This effect is consistent with the class-level trend that replacing a benzene ring with a saturated bioisostere like cubane dramatically improves solubility, and the addition of a polar hydrogen bond donor (OH) further amplifies this effect [1].

Medicinal Chemistry Physicochemical Properties Bioisostere

Lipophilicity vs. Phenyl Analogs

Methyl 4-hydroxycubane-1-carboxylate is predicted to possess significantly lower lipophilicity than a corresponding para-substituted phenyl analog. This is based on direct experimental comparison of a 1,4-disubstituted cubane with its phenyl counterpart, where the cubane scaffold reduces logP by ~2 log units. This property is crucial for reducing non-specific binding and improving metabolic stability [1].

Medicinal Chemistry Lipophilicity ADME

Orthogonal Functional Handles vs. Mono-Functional Analogs

The presence of both a methyl ester and a hydroxyl group on Methyl 4-hydroxycubane-1-carboxylate provides a distinct synthetic advantage over analogs like Methyl cubane-1-carboxylate (lacking OH) or 4-hydroxycubane-1-carboxylic acid (lacking the protected ester). This bifunctional nature allows for sequential, chemoselective transformations, enabling more complex molecular architectures [1].

Synthetic Chemistry Building Block Bioconjugation

Hydrogen Bonding Capacity vs. Ester-Only Analogs

Methyl 4-hydroxycubane-1-carboxylate introduces a hydrogen bond donor (HBD) and acceptor (HBA) capacity via its hydroxyl group, a feature absent in its close analog, Methyl cubane-1-carboxylate. This difference is quantified by the number of HBDs and HBAs, which are key descriptors for predicting molecular interactions and binding affinity [1].

Physicochemical Properties Hydrogen Bonding Molecular Recognition

Metabolic Stability: Cubane vs. BCP Analogs

While the cubane scaffold is often associated with high bond strength, empirical data from antimalarial drug development shows that replacement of a phenyl ring with a cubane core can, in some contexts, lead to a reduction in metabolic stability compared to other bioisosteres like bicyclo[1.1.1]pentane (BCP). This is a critical, context-dependent differentiation [1].

Metabolism Stability CYP450

pKa of Hydroxyl Group vs. Acidic Analogs

The hydroxyl group on Methyl 4-hydroxycubane-1-carboxylate exhibits a high predicted pKa, distinguishing it from the more acidic carboxylic acid analog (4-hydroxycubane-1-carboxylic acid). This difference in pKa dictates the molecule's ionization state under physiological conditions, which is a critical parameter for permeability and binding .

Physicochemical Properties pKa Ionization State

Methyl 4-hydroxycubane-1-carboxylate: Research & Industrial Applications


Solubility Enhancement in Lead Optimization

This compound is ideally suited for early-stage drug discovery programs aiming to replace a para-substituted phenyl ring with a saturated bioisostere to improve solubility. The class-level evidence of a >100-fold increase in aqueous solubility compared to a phenyl analog makes it a strategic choice for improving the 'developability' profile of a lead series [1].

Building Block for Cubane-Derived Libraries

The orthogonal functional handles (methyl ester and hydroxyl group) provide a versatile platform for divergent synthesis. The ester can be hydrolyzed, reduced, or transesterified, while the hydroxyl can be alkylated, acylated, or converted to a leaving group. This bifunctionality enables the efficient construction of diverse, complex cubane-containing libraries for screening campaigns, a capability not offered by mono-functionalized analogs .

Rigid Non-Planar Linker for Bioconjugation

The hydroxyl group serves as a convenient anchor for bioconjugation (e.g., attaching fluorophores, biotin, or solid supports) while the ester remains masked or is used for further functionalization. The unique 3D geometry of the cubane core provides a rigid, non-planar linker that can precisely orient biological probes or payloads, offering distinct advantages over flexible aliphatic or planar aromatic linkers [2].

3D Shape Effects on Molecular Recognition

This compound is a valuable tool for fundamental research into the role of molecular shape and hydrogen bonding. Its predicted low logP and hydrogen bonding capacity make it an interesting candidate for studying how 3D, saturated scaffolds influence binding thermodynamics, pharmacokinetics, and non-specific interactions compared to planar aromatic systems [3][4].

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